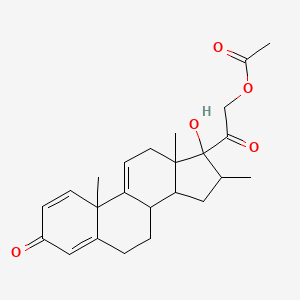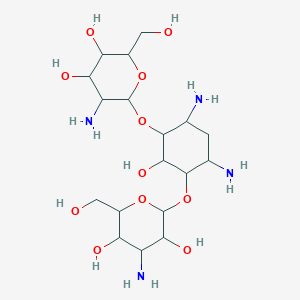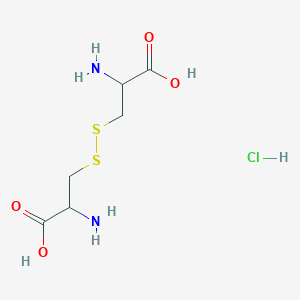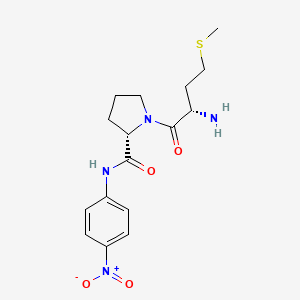![molecular formula C11H7F3OS B12070295 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a phenol group substituted with a difluoromethyl-thienyl group and a fluorine atom. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-(difluoromethyl)thiophene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Phenol Group Addition: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-[5-(methyl)-2-thienyl]-2-fluoro-phenol.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(Trifluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Methyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-furyl]-2-fluoro-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is unique due to the presence of both difluoromethyl and thienyl groups. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the thienyl group contributes to its electronic properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H7F3OS |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
4-[5-(difluoromethyl)thiophen-2-yl]-2-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-7-5-6(1-2-8(7)15)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
Clé InChI |
YMLKZQUCQFLKHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(S2)C(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)



![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)



![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)




